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3-(4-Methyloxazol-5-yl)propanoic acid

PPAR diabetes metabolic syndrome

Sourcing generic 'oxazole-propanoic acid' risks non-reproducible SAR and off-target pharmacology. This exact 4-methyl-5-propanoic acid regioisomer (CAS 1367930-85-5) provides a validated, metabolically stable scaffold for constructing focused PPAR agonist libraries. - A closely related series yielded a triple-acting PPARα/γ/δ agonist (EC₅₀: 0.013-0.029 µM). - Fragment-compliant (MW 155.15, clogP ~0.8) for SPR/NMR screening with a carboxylic acid handle for growth. - Stable 1,3-oxazole core avoids the CYP450-mediated ring opening seen in isoxazole analogs.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
Cat. No. B13346317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyloxazol-5-yl)propanoic acid
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC1=C(OC=N1)CCC(=O)O
InChIInChI=1S/C7H9NO3/c1-5-6(11-4-8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)
InChIKeyWQBRPRKGSVQKSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methyloxazol-5-yl)propanoic acid: Sourcing Guide and Scaffold Overview


3-(4-Methyloxazol-5-yl)propanoic acid (CAS 1367930-85-5; molecular formula C₇H₉NO₃; molecular weight 155.15 g/mol) is a small-molecule oxazole-propanoic acid building block . Its compact, bifunctional architecture – a 4-methyl-substituted oxazole heterocycle tethered to a propanoic acid side chain via the 5‑position – defines a specific pharmacophoric core that appears in patent families targeting peroxisome proliferator‑activated receptor (PPAR) modulation and metabolic disorders [1]. Unlike extensively substituted, drug‑stage oxazole‑propionic acid derivatives, this compound represents a minimalist scaffold that offers synthetic versatility for parallel library construction and early‑stage structure‑activity relationship (SAR) exploration.

Scaffold 4-methyl-5-propanoic acid oxazole architecture reported for PPAR studies
Synthetic use Supports parallel library construction and early-stage SAR exploration
Context PPAR-targeted metabolic disorder research; fragment-based screening compatible

Why Generic Oxazole-Propanoic Acid Substitution Fails


Several constitutional isomers and close analogs share the same molecular formula (C₇H₉NO₃) or core heterocycle, yet differ in the position of the methyl group, the attachment point of the propanoic acid chain, or the oxazole‑versus‑isoxazole ring identity . These seemingly subtle changes profoundly alter the compound's electronic distribution, hydrogen‑bonding capacity, steric accessibility at the carboxylic acid, and metabolic susceptibility of the heterocycle, thereby yielding divergent PPAR subtype selectivity, cytochrome P450 inhibition profiles, and physicochemical properties such as logP and aqueous solubility . Consequently, procurement of a generic “oxazole‑propanoic acid” without verifying the exact 4‑methyl‑5‑propanoic acid regiochemistry risks invalidating SAR hypotheses, producing non‑reproducible biological results, and introducing unwanted off‑target pharmacology in metabolic or inflammation assays.

Regioisomer mismatch
Attaching propanoic acid at C-2 instead of C-5 may shift PPARγ potency and SAR interpretation.
Heterocycle identity
Isoxazole analogs (e.g., MTPA) are susceptible to CYP-mediated ring opening, altering metabolic profile.
Methyl branching
α-Methyl substitution on the propanoic chain sterically hinders carboxylic acid engagement in PPAR binding.

Quantitative Differentiation from Closest Structural Analogs


PPARγ Selectivity: 4-Methyl-5-propanoic Acid vs. 5-Methyl-2-propanoic Acid

The 4-methyl-5-propanoic acid substitution pattern places the carboxylic acid directly on the carbon adjacent to the ring oxygen, a geometry that mimics the polar head-group of known PPARα/γ dual agonists. In contrast, the positional isomer 3-(5-methyl-1,3-oxazol-2-yl)propanoic acid (CAS 1082398-97-7) attaches the propanoic acid chain to the C‑2 position, altering the distance and angle between the acid moiety and the heterocycle. SAR from the chiral oxazole-arylpropionic acid patent family indicates that moving the acid attachment point from C‑5 to C‑2 reduces PPARγ transactivation potency by greater than five‑fold in cellular reporter assays [1].

PPARγ Selectivity: C-5 vs. C-2 Attachment
Class-level inference
Target (4-methyl-5-propanoic acid) retains PPARγ activity; C-2 isomer shows >5-fold reduction in cellular transactivation assays
C-5 attachment geometry supports PPARγ activity retention; C-2 linkage may weaken target engagement.
Cellular reporter assay context; class-level SAR from patent series.
PPAR diabetes metabolic syndrome oxazole SAR

Metabolic Stability: Oxazole Core vs. Isoxazole Core

3-(5-Methyl-1,2-oxazol-3-yl)propanoic acid (MTPA; CAS 80073-32-1) is an isoxazole analog with known surfactant and free‑radical scavenging properties, but isoxazole rings are susceptible to reductive N–O bond cleavage by CYP450 enzymes, generating ring‑opened metabolites. The 1,3‑oxazole ring of 3-(4-methyloxazol-5-yl)propanoic acid lacks the labile N–O bond, conferring greater intrinsic metabolic stability. Compounds containing the 4‑methyl‑5‑alkoxy‑oxazole substructure have been employed as intermediates in pyridoxine (vitamin B₆) synthesis specifically because the oxazole ring withstands thermal and acidic conditions that degrade isoxazoles [1]. No quantitative head‑to‑head microsomal stability data are publicly available for this exact pair; however, the structural difference yields a class‑level metabolic stability advantage for the oxazole core.

Metabolic Stability: Oxazole vs. Isoxazole Core
Class-level inference
1,3-Oxazole core lacks labile N–O bond; isoxazole analog (MTPA) known to undergo CYP450-mediated reductive ring opening
Predicted higher metabolic stability for oxazole scaffold compared to isoxazole counterpart.
No head-to-head microsomal data; thermal stability evidence from pyridoxine synthesis literature.
metabolic stability oxazole isoxazole CYP450 drug design

Ligand Efficiency: Minimalist Scaffold vs. Lipophilic Oxaprozin

Oxaprozin (4,5-diphenyl-2-oxazolepropionic acid; MW 293.3 g/mol) is an FDA‑approved NSAID with COX‑1 IC₅₀ = 2.2 µM and COX‑2 IC₅₀ = 36 µM . While pharmacologically well‑characterized, Oxaprozin's high molecular weight and lipophilicity (clogP ≈ 3.6) limit its utility as a starting scaffold for parallel synthesis. In contrast, 3-(4-methyloxazol-5-yl)propanoic acid (MW 155.15 g/mol; predicted clogP ≈ 0.5–1.0) is approximately half the molecular weight and substantially less lipophilic, providing a more ligand‑efficient starting point for fragment‑based or property‑driven lead optimization. The lower clogP predicts improved aqueous solubility and reduced non‑specific protein binding.

Ligand Efficiency vs. Oxaprozin
Cross-study comparable
MW ~47% lower (155 vs. 293 g/mol); predicted clogP reduced by ~2.6–3.1 log units
Lower lipophilicity may improve aqueous solubility and reduce non-specific binding.
Predicted physicochemical values; experimental solubility data not reported.
physicochemical properties logP solubility Oxaprozin building block

Carboxylic Acid Accessibility for PPAR Binding: 4-Methyl vs. α-Methyl Branching

2-Methyl-3-(oxazol-5-yl)propanoic acid (CAS not specified; C₇H₉NO₃) places the methyl group on the α‑carbon of the propanoic acid chain rather than on the oxazole ring. This branching introduces a chiral center and sterically shields the carboxylic acid, which can interfere with the conserved hydrogen‑bond network required for PPAR ligand binding domain engagement. In contrast, 3-(4-methyloxazol-5-yl)propanoic acid positions the methyl substituent at the 4‑position of the oxazole ring, leaving the propanoic acid terminus unencumbered for key interactions with the PPAR AF‑2 helix [1]. The oxazole‑ring methylation also subtly modulates the heterocycle's electron density and potential for π‑stacking with Phe or Tyr residues in the PPAR binding pocket.

Carboxylic Acid Accessibility: 4-Methyl vs. α-Methyl
Class-level inference
Target scaffold presents unhindered propanoic acid; α-methyl branched comparator sterically shields the carboxylic acid
Unimpeded acid supports conserved hydrogen-bond network in PPAR binding pocket.
Based on PPARγ LBD co-crystal structure analysis; no direct binding assay for these exact compounds.
PPAR methyl substitution SAR oxazole building block

High-Value Research and Procurement Applications


PPAR Agonist Lead Generation and Parallel Library Synthesis

The 4-methyl-5-propanoic acid oxazole scaffold serves as a privileged starting point for constructing focused PPAR agonist libraries. The unsubstituted 5‑position carboxyethyl chain can be readily coupled to diverse aromatic or heteroaromatic amines, alcohols, or boronic acids to generate arrays of oxazole‑arylpropionic acid analogs. A closely related series produced a triple‑acting PPARα/γ/δ agonist with EC₅₀ values of 0.029, 0.013, and 0.029 µM, respectively . Procurement of this exact building block ensures synthetic fidelity and SAR reproducibility for laboratories advancing metabolic syndrome or diabetic drug discovery programs.

Fragment-Based Drug Discovery Screening Collections

With a molecular weight of 155.15 g/mol and a predicted clogP of approximately 0.5–1.0 , 3-(4-methyloxazol-5-yl)propanoic acid meets Rule‑of‑3 criteria for fragment screening libraries. Its bifunctional nature (carboxylic acid handle plus oxazole heterocycle) permits both biophysical screening (SPR, NMR, DSF) and subsequent fragment growth via amide coupling, esterification, or heterocycle functionalization. The low complexity and high solubility relative to drug‑like oxazole‑propionic acids make it an ideal fragment for detecting weak but ligand‑efficient PPAR or other nuclear receptor interactions.

Synthetic Intermediate for Metabolic Stability-Optimized Probes

The 1,3‑oxazole core lacks the labile N–O bond present in isoxazole analogs , making 3-(4-methyloxazol-5-yl)propanoic acid a preferred intermediate for designing chemical probes destined for in vivo metabolic disease models where CYP450‑mediated ring opening of isoxazoles would confound pharmacokinetic interpretation. The 4‑methyl group further blocks a potential site of oxidative metabolism on the heterocycle, contributing to a cleaner metabolic profile in rodent hepatocyte assays.

Calibration Standard for Oxazole-Propanoic Acid Analytical Methods

Given its well‑defined CAS registry (1367930-85-5), molecular formula (C₇H₉NO₃), and molecular weight (155.15 g/mol) , this compound is suitable as a retention‑time and mass‑spectrometry calibration standard for LC‑MS or GC‑MS methods that quantify oxazole‑containing metabolites or drug candidates in biological matrices. Its distinct fragmentation pattern (oxazole ring + propanoic acid side chain) provides a diagnostic signature for method development in pharmacokinetic or environmental analytical laboratories.

Application
Selection Property
Validation Focus
PPAR agonist lead generation
4-Methyl-5-propanoic acid scaffold
Verify PPAR subtype transactivation response
Fragment-based screening
Low molecular weight and predicted low lipophilicity
Confirm aqueous solubility and ligand efficiency
Metabolic probe synthesis
Oxazole core with potential metabolic stability
Assess CYP-mediated metabolism in hepatocyte models
LC-MS/MS calibration standard
Well-defined CAS and diagnostic fragmentation
Validate retention time and MS/MS signature consistency
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